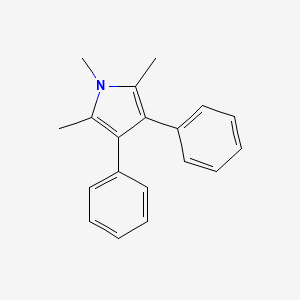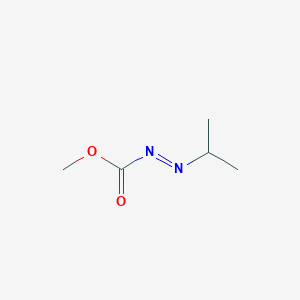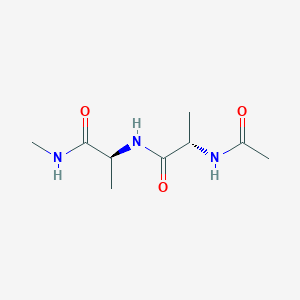![molecular formula C20H25NO4S B14692102 [2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate CAS No. 31593-68-7](/img/structure/B14692102.png)
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with isopropyl groups at the 2 and 6 positions, and a sulfonylcarbamate group attached to a 4-methylphenyl ring. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate typically involves multiple steps, starting with the preparation of the phenyl and sulfonylcarbamate precursors. The phenyl precursor can be synthesized through Friedel-Crafts alkylation, where isopropyl groups are introduced to the phenyl ring. The sulfonylcarbamate group is then attached through a nucleophilic substitution reaction, using appropriate reagents and catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate and purify the compound.
化学反应分析
Types of Reactions
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonylcarbamate group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to optimize yield and selectivity, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
科学研究应用
Chemistry
In chemistry, [2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition, as well as its potential effects on cellular processes. Its unique structure allows it to interact with various biological targets, providing insights into its mechanism of action.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate specific molecular pathways makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer research.
Industry
Industrially, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of [2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of specific cellular responses.
相似化合物的比较
Similar Compounds
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylurea: Similar in structure but with a urea group instead of a carbamate.
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylamide: Contains an amide group, offering different reactivity and properties.
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylthiocarbamate: Features a thiocarbamate group, providing unique chemical behavior.
Uniqueness
What sets [2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical and biological interactions.
属性
CAS 编号 |
31593-68-7 |
|---|---|
分子式 |
C20H25NO4S |
分子量 |
375.5 g/mol |
IUPAC 名称 |
[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C20H25NO4S/c1-13(2)17-7-6-8-18(14(3)4)19(17)25-20(22)21-26(23,24)16-11-9-15(5)10-12-16/h6-14H,1-5H3,(H,21,22) |
InChI 键 |
LQJZJFJHNWJSCK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2=C(C=CC=C2C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)

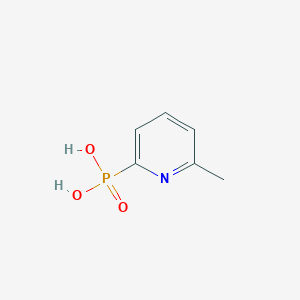
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
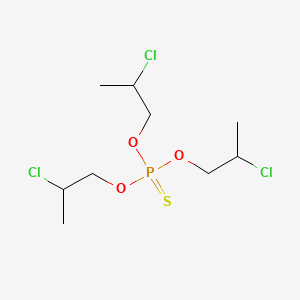
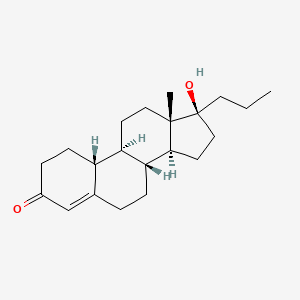
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)
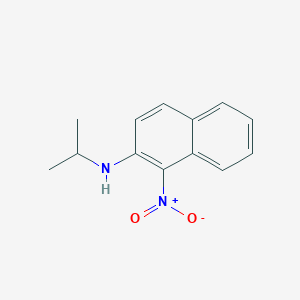
![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)

